1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester
Description
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester (CAS: 1627563-96-5) is a boronic acid derivative with a partially saturated quinoline backbone. The pinacol ester group stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions. This compound is widely used in Suzuki-Miyaura couplings for synthesizing pharmaceuticals, agrochemicals, and functional materials . Its tetrahydroquinoline core provides a rigid bicyclic structure, which can influence steric and electronic properties in target molecules.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h7-8,10,17H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDHEULQJVJXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester is typically synthesized by reacting 1,2,3,4-tetrahydroisoquinoline with pinacolborane in the presence of a palladium catalyst. The reaction conditions are mild and generally involve the use of a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Applications in Organic Synthesis
-
Suzuki–Miyaura Coupling Reaction
- Description : 1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester is utilized as a boron reagent in the Suzuki–Miyaura coupling reaction. This reaction is pivotal for forming carbon–carbon bonds and is widely used in organic synthesis.
- Significance : The compound's stability and functional group tolerance make it an ideal candidate for this reaction, facilitating the synthesis of complex organic molecules under mild conditions.
-
Synthesis of Tetrahydroquinoline Derivatives
- Methodology : The compound can be employed in the synthesis of various tetrahydroquinoline derivatives through rhodium-catalyzed asymmetric reactions. This approach enhances yields and enantioselectivity in producing desired chiral compounds .
- Results : Studies have shown that using this compound can lead to significant improvements in yield and selectivity during the synthesis of substituted tetrahydroquinolines .
Applications in Medicinal Chemistry
-
Anticancer Research
- Findings : Recent studies have indicated that boronic acid derivatives exhibit promising anticancer properties. For instance, compounds similar to 1,2,3,4-tetrahydroquinoline-6-boronic acid have been identified as dual inhibitors of CLK/ROCK kinases, showing potential efficacy against renal cancer and leukemia .
- Mechanism : The mechanism involves the inhibition of specific kinases crucial for cancer cell proliferation and survival. The structural features of the compound contribute to its binding affinity and selectivity towards these targets .
-
Pharmaceutical Research
- Potential Uses : Given its complex structure and reactivity profile, this compound may serve as a lead structure for developing new pharmaceuticals targeting various biological pathways. Its ability to form stable complexes with biological macromolecules enhances its utility in drug design.
Applications in Material Science
- Material Design
- Role of Boronic Acids : Boronic acids and their derivatives are increasingly used in designing materials with unique properties. The incorporation of 1,2,3,4-tetrahydroquinoline-6-boronic acid into polymer matrices can enhance mechanical properties and thermal stability.
- Functional Materials : The compound's ability to form boronate esters allows for the development of responsive materials that can change properties under specific conditions (e.g., pH or temperature) due to reversible covalent bonding.
Case Studies
Mechanism of Action
The primary mechanism of action for 1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester involves its role in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Pinacol Esters
Structural Analogues
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester (CAS: 2304633-96-1)
- Structural Difference: Incorporates a ketone group at position 2 and a methyl group at position 8 on the tetrahydroquinoline ring.
- The methyl group introduces steric hindrance, which may affect regioselectivity in coupling reactions .
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester (CAS: 1235141-88-4)
- Structural Difference: Replaces the quinoline nitrogen with a quinoxaline moiety (two adjacent nitrogen atoms).
- Impact: The quinoxaline core increases electron deficiency, enhancing reactivity toward electrophilic partners. However, the additional nitrogen may complicate solubility in non-polar solvents .
N-Boc-1,2,3,4-Tetrahydroisoquinoline-6-boronic Acid Pinacol Ester (CAS: Not explicitly listed)
- Structural Difference: Features an isoquinoline backbone (benzopyridine isomer) with a Boc-protected amine.
- Impact: The Boc group improves stability during synthesis but requires deprotection steps for downstream applications. The isoquinoline structure alters π-π stacking interactions in target complexes .
Reactivity in Fluorination and Cross-Coupling Reactions
- Fluorination Efficiency: 5-Indoleboronic Acid Pinacol Ester (CAS: Not listed) achieved 80% radiochemical yield (RCY) in ¹⁸F-fluorination using tri-tert-butanol ammonium iodide (TBMA-I) as a phase-transfer catalyst. 6-Quinoxaline Boronic Acid Pinacol Ester (CAS: Not listed) showed lower RCY (57%) under the same conditions, attributed to steric and electronic differences in the heterocyclic core .
- Suzuki-Miyaura Coupling: 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester (CAS: Not listed) was synthesized via a streamlined one-pot method with low Pd catalyst loading (0.04 eq), highlighting efficiency advantages over tetrahydroquinoline derivatives requiring multi-step protocols . Tetrahydroquinoline-based esters are preferred in drug discovery for their rigid scaffolds, as seen in STAT5 inhibitor synthesis, where coupling yields ranged from 41–83% depending on boronic acid partners .
Physicochemical and Functional Properties
- Key Notes: Pinacol esters generally improve solubility and stability but may reduce binding affinity in biological targets due to steric bulk, as observed in SARS-CoV-2 Mpro inhibitor studies . Hydrolysis challenges: Pinacol esters require harsh conditions (e.g., NaIO₄) for cleavage, unlike more labile protecting groups .
Biological Activity
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester (CAS Number: 1627563-96-5) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its structural properties and reactivity make it a valuable building block for various biologically active compounds. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure:
- Molecular Formula: C15H22BNO2
- Molecular Weight: 259.151 g/mol
Synthesis:
The compound is synthesized via the reaction of 1,2,3,4-tetrahydroisoquinoline with pinacolborane in the presence of a palladium catalyst. The reaction typically utilizes potassium carbonate as a base in an organic solvent such as toluene under mild conditions.
Biological Activity
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester exhibits several biological activities:
1. Antibacterial Properties:
Recent studies have indicated that compounds derived from this boronic acid exhibit significant antibacterial activity against various Gram-positive bacteria. For instance:
- Compounds synthesized through Suzuki-Miyaura coupling reactions demonstrated effective inhibition against Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 250 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 125 | S. aureus |
| Compound B | 250 | E. faecalis |
2. Mechanism of Action:
The primary mechanism involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This process allows for the incorporation of diverse aryl groups into the tetrahydroquinoline structure, enhancing its biological profile. The steps include:
- Oxidative Addition: The palladium catalyst reacts with aryl or vinyl halides.
- Transmetalation: The boronic ester transfers its organic group to the palladium complex.
- Reductive Elimination: This step regenerates the palladium catalyst while forming the desired product.
3. Potential Therapeutic Applications:
The versatility of 1,2,3,4-tetrahydroquinoline-6-boronic acid derivatives extends to their use in developing pharmaceuticals targeting various diseases. Research indicates potential applications in:
- Cancer Therapy: Certain derivatives have shown promise as inhibitors for specific kinases involved in cancer progression.
- Anti-fibrotic Agents: Novel compounds targeting homeodomain interacting protein kinase 2 (HIPK2) have been synthesized using this boronic acid as a key intermediate .
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
Study 1: Antibacterial Activity
A comprehensive evaluation of synthesized derivatives revealed that compounds with specific substitutions on the tetrahydroquinoline ring exhibited enhanced antibacterial properties against multi-drug resistant strains .
Study 2: Pharmacological Applications
Research focusing on the synthesis of oxaboroles from this compound has opened avenues for developing new pharmacological agents targeting fibrotic diseases .
Q & A
Q. What are the common synthetic routes for 1,2,3,4-tetrahydroquinoline-6-boronic acid, pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or multi-step borylation reactions . For example:
- Step 1 : Palladium-catalyzed coupling of a halogenated tetrahydroquinoline precursor with bis(pinacolato)diboron (BPin) under inert atmosphere. Catalysts like Pd(dppf)Cl or Pd(OAc) with ligands (e.g., triethylphosphite) are used .
- Step 2 : Purification via column chromatography, often requiring anhydrous conditions to preserve boronic ester stability. Yields vary (30–94%) depending on solvent (THF, dioxane) and base (CsCO, KPO) .
Q. How is the compound characterized to confirm structural integrity?
Key techniques include:
Q. What are the typical applications of this compound in medicinal chemistry?
It serves as a key intermediate in:
- Fragment-based drug discovery : Boronic esters enable selective cross-coupling to generate heterocyclic scaffolds (e.g., kinase inhibitors) .
- Proteolysis-targeting chimeras (PROTACs) : The tetrahydroquinoline core aids in E3 ligase recruitment, while the boronic ester facilitates linker diversification .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling yields using this boronic ester?
Yield optimization requires:
- Catalyst screening : Pd(dppf)Cl often outperforms Pd(OAc) in sterically hindered systems (e.g., 94% vs. 75% yields in THF/HO) .
- Solvent/base pairs : Polar aprotic solvents (1,4-dioxane) with KPO enhance reactivity vs. CsCO in THF .
- Temperature control : Microwave-assisted heating (150°C, 10 min) improves kinetics but risks decomposition .
Q. What strategies address low yields in multi-step syntheses of this compound?
Contradictory yields (e.g., 30% vs. 75%) arise from:
- Byproduct formation : Competing protodeboronation or homocoupling. Mitigate via:
- Excess boronic ester (1.5 equiv) to drive reaction completion .
- Low-temperature quenching (<0°C) to stabilize intermediates .
Q. How to analyze and mitigate byproduct formation during synthesis?
- LC-MS/MS : Identify byproducts (e.g., deprotected tetrahydroquinoline or deboronated species) .
- Additive screening : Thiourea ligands suppress Pd black formation, improving catalytic turnover .
Q. What computational methods predict reactivity in cross-coupling reactions?
Q. How to resolve contradictions in literature-reported solubility data?
Discrepancies in solubility (e.g., 0.33–0.45 mg/mL in water) stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
